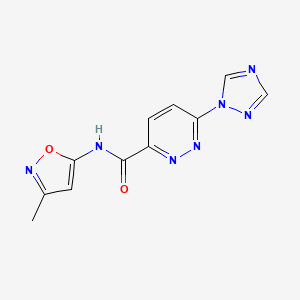

N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety and a 3-methylisoxazole carboxamide group.

Properties

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7O2/c1-7-4-10(20-17-7)14-11(19)8-2-3-9(16-15-8)18-6-12-5-13-18/h2-6H,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCMUNAITQLRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

Construction of the Pyridazine Ring: The pyridazine ring is often formed via a condensation reaction between hydrazine and a diketone.

Attachment of the Triazole Ring: The triazole ring is usually introduced through a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.

Final Coupling: The final step involves coupling the isoxazole, triazole, and pyridazine intermediates under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals (Triazole-Containing Derivatives)

Compounds containing 1,2,4-triazole moieties are widely explored for their herbicidal and insecticidal activities. For example:

- β-(1,2,4-triazol-1-yl)-L-alanine: A metabolite of the fungicide myclobutanil, this amino acid derivative highlights the role of triazole groups in disrupting fungal biosynthesis pathways .

- Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate: A synthetic triazole-alanine derivative used to study structure-activity relationships in agrochemicals .

Comparison :

- Structural Differences: Unlike these amino acid-based triazoles, the target compound’s pyridazine-carboxamide scaffold may enhance metabolic stability and target specificity, favoring applications beyond fungicides (e.g., kinase inhibition).

- Biological Activity: Triazole groups in agrochemicals often inhibit cytochrome P450 enzymes or sterol biosynthesis.

Patented Pyridazine-Triazole Derivatives (Crystalline Forms)

A patented compound, 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide, shares structural similarities with the target compound :

- Shared Features : Pyridazine core, triazole substituent, and carboxamide linkage.

- Key Differences : The patented compound includes a cyclopropane group and deuterated methyl, which may enhance metabolic stability and crystallinity.

Comparison :

- Crystallinity : The patent emphasizes crystalline forms for improved solubility and formulation. The target compound’s 3-methylisoxazole group (vs. cyclopropane) could influence lattice packing and bioavailability.

- Substituent Effects : The methoxy-phenyl-triazole group in the patented compound may enhance hydrophobic interactions, whereas the target compound’s isoxazole could prioritize polar interactions.

Therapeutic Agents with Triazole Moieties

Talarozole (INN: Rambazole), a benzothiazolamine-triazole derivative, treats keratinization disorders by inhibiting retinoic acid metabolism .

Comparison :

- Structural Contrast: Talarozole’s benzothiazolamine group vs. the target compound’s pyridazine-carboxamide suggests divergent target selectivity (e.g., Talarozole’s action on cytochrome P450 vs.

- Therapeutic Potential: Both compounds leverage triazole’s ability to coordinate metal ions or engage in hydrogen bonding, but the pyridazine core may confer distinct pharmacokinetic profiles.

Data Table: Structural and Functional Comparison

Biological Activity

N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyridazine core substituted with both isoxazole and triazole moieties. Its molecular formula is with a molecular weight of 326.31 g/mol. The structural complexity is believed to contribute to its varied biological activities.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | 0.21 | Pseudomonas aeruginosa |

| Other derivatives | Varies | E. coli |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Notably, some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Enzyme Inhibition

Another notable activity is the inhibition of carbonic anhydrase isoforms. Some derivatives of this compound have been screened for their ability to inhibit human carbonic anhydrase (hCA) isoforms I, II, VII, and XII. While many showed weak inhibition, specific compounds exhibited moderate activity that could be optimized for drug development .

The mechanisms underlying the biological activities of N-(3-methylisoxazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide are multifaceted:

- Interaction with Biological Targets : The compound’s unique structure allows it to interact with various biological targets such as enzymes and receptors.

- Molecular Docking Studies : Computational studies suggest that the compound forms stable interactions within the active sites of target proteins, enhancing its inhibitory potential against specific enzymes like DNA gyrase and MurD .

- Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Antimicrobial Activity : A recent study demonstrated that a structurally similar triazole derivative inhibited bacterial growth effectively at low concentrations, supporting the potential for developing novel antibiotics based on this scaffold .

- Anticancer Research : In vitro assays showed that certain derivatives not only inhibited cancer cell proliferation but also promoted apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.